2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid

Lipoxygenase inhibition Inflammation Cancer research

Ensure assay specificity with this selective 5-lipoxygenase (5-LO) inhibitor. Unlike generic dioxobutanoic acid derivatives, this specific compound demonstrates a 4-fold selectivity for 5-LO (IC50 2.80 µM) over 12/15-LO isoforms (IC50 >10 µM), preventing confounding off-target effects. Also serves as a validated scaffold for influenza endonuclease inhibitor optimization and a moderate-potency HDAC inhibitor reference control (IC50 76.1 µM).

Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS No. 394655-15-3
Cat. No. B1607897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
CAS394655-15-3
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O
InChIInChI=1S/C15H17NO4/c17-13(10-14(18)15(19)20)11-4-6-12(7-5-11)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,19,20)
InChIKeyMSACGCINQCCHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic Acid (CAS 394655-15-3): Core Structure and Class Definition for Informed Procurement


2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid (CAS 394655-15-3) is a small-molecule aryldiketo acid (ADK) characterized by a 2,4-dioxobutanoic acid moiety linked to a piperidinylphenyl group. This structure classifies it among dioxobutanoic acid derivatives, a family known for chelating metal ions in enzyme active sites . The compound is recognized as an inhibitor of histone deacetylases (HDACs) and has been investigated for antiviral applications due to its core scaffold's ability to inhibit influenza cap-dependent endonuclease [1]. Its molecular formula is C15H17NO4, with a molecular weight of 275.3 g/mol .

Procurement Alert: Why 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic Acid is Not Interchangeable with Generic Dioxobutanoic Acid Derivatives


While the 2,4-dioxobutanoic acid core is a common motif in several enzyme inhibitors, including those for HIV-1 integrase and glycolic acid oxidase, the biological activity of derivatives is highly sensitive to the nature of the aryl substitution and the attached cyclic amine [1]. The 4-piperidin-1-ylphenyl group on 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid (CAS 394655-15-3) confers a distinct selectivity profile against lipoxygenase (LOX) isoforms, showing 4-fold greater inhibitory potency for 5-LO compared to 12- and 15-LO [2]. This profile cannot be assumed for other 4-aryl-2,4-dioxobutanoic acids with different substituents (e.g., halogens, alkyl chains), which may exhibit different target affinities or redox properties. Therefore, substituting a generic 'dioxobutanoic acid derivative' for this specific compound in assays designed for LOX or HDAC pathways will invalidate comparative data and lead to inconsistent experimental outcomes.

Quantitative Differentiation Guide: 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic Acid vs. Key Comparators


Evidence 1: 5-Lipoxygenase (5-LO) Inhibition Profile vs. 12-LO and 15-LO

2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid exhibits a differentiated lipoxygenase (LOX) inhibition profile, with a 4-fold selectivity for 5-LO over 12-LO and 15-LO. This is a key differentiating factor compared to non-selective LOX inhibitors. [1]

Lipoxygenase inhibition Inflammation Cancer research

Evidence 2: Antiviral Activity Class Inference from Dioxobutanoic Acid Scaffold

The 2,4-dioxobutanoic acid core of CAS 394655-15-3 is the pharmacophore responsible for inhibition of influenza cap-dependent endonuclease, a validated antiviral target. This activity is a class-level property shared by structurally related compounds, but the specific piperidinylphenyl substitution may impact potency and physicochemical properties. [1]

Antiviral Influenza Endonuclease inhibitor

Evidence 3: Histone Deacetylase (HDAC) Inhibition - A Baseline Reference Point

2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid acts as an HDAC inhibitor, a property that distinguishes it from compounds lacking this activity. While its potency (IC50 ~76 µM) is modest, it serves as a defined chemical probe for investigating HDAC biology in cellular models. [1]

HDAC inhibition Epigenetics Cancer therapy

Evidence 4: Low Affinity for 12-Lipoxygenase and 15-Lipoxygenase - A Negative Control Advantage

The compound demonstrates very low inhibition of 12-LO and 15-LO (IC50 > 10 µM), making it a valuable tool for distinguishing 5-LO-specific effects from pan-LOX inhibition. This is in contrast to non-selective LOX inhibitors like NDGA, which potently inhibit all three isoforms. [1]

Selectivity Negative control Lipoxygenase

Defined Application Scenarios for 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic Acid (CAS 394655-15-3) Based on Quantified Evidence


Scenario 1: Investigating 5-Lipoxygenase-Dependent Pathways in Inflammation and Cancer

Researchers studying the 5-LO pathway in inflammatory diseases or cancer can utilize 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid as a selective tool compound. Its 4-fold preference for 5-LO over 12/15-LO (IC50 of 2.80 µM vs. >10 µM) allows for targeted inhibition of 5-LO, minimizing confounding effects from other LOX isoforms [1]. This specificity is particularly valuable in cellular models where multiple LOX enzymes are expressed.

Scenario 2: Development and SAR Studies of Influenza Endonuclease Inhibitors

Medicinal chemistry teams working on novel influenza antivirals can employ this compound as a validated scaffold for optimizing cap-dependent endonuclease inhibitors. The 2,4-dioxobutanoic acid core is a known pharmacophore for this target, and the specific piperidinylphenyl substitution on CAS 394655-15-3 provides a starting point for generating analogs with improved potency and pharmacokinetic properties [2].

Scenario 3: Baseline Control for HDAC Inhibition Assays and Epigenetic Research

In epigenetic studies focusing on histone deacetylases, this compound serves as a well-defined, moderate-potency HDAC inhibitor (IC50 = 76.1 µM in HeLa cells) [3]. It can be used as a reference control in assays to benchmark the activity of more potent, investigational HDAC inhibitors or to study the cellular effects of HDAC inhibition at defined, sub-maximal levels.

Scenario 4: Negative Control for 12/15-Lipoxygenase Activity

When studying the specific roles of 12-LO or 15-LO, this compound (with IC50 > 10 µM for both) functions as an excellent negative control [1]. Its lack of significant inhibition against these isoforms ensures that any observed biological effects are not due to off-target LOX activity, thereby increasing confidence in the interpretation of experiments involving selective 12/15-LO inhibitors or genetic models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.